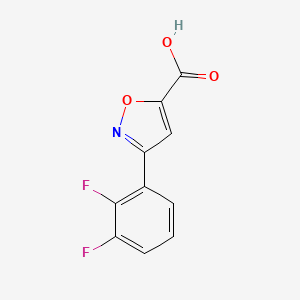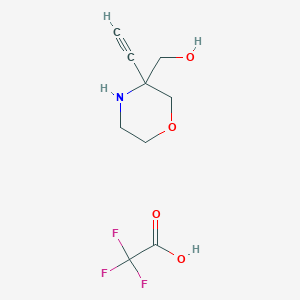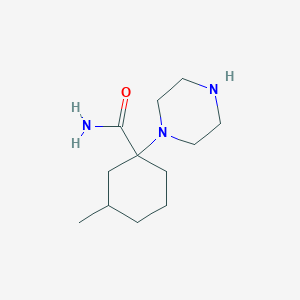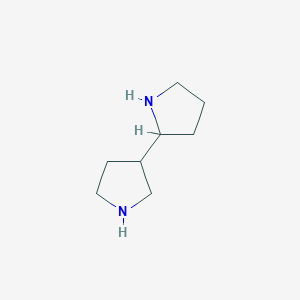
2,3'-Bipyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3’-Bipyrrolidine is an organic compound that consists of two pyrrolidine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3’-Bipyrrolidine can be synthesized through several methods. One common approach involves the photodimerization of pyrrolidine. In this method, pyrrolidine is subjected to ultraviolet light in the presence of a mercury drop, leading to the formation of 2,3’-bipyrrolidine . The reaction mixture is heated to reflux and maintained under these conditions for several days. The product is then purified through distillation.
Industrial Production Methods: Industrial production of 2,3’-bipyrrolidine typically involves large-scale photodimerization processes. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3’-Bipyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of 2,3’-bipyrrolidine.
Reduction: Hydrogenated derivatives.
Substitution: Functionalized bipyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3’-Bipyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3’-bipyrrolidine involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used in the complex.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyrrolidine: Another bipyrrolidine derivative with similar structural properties but different reactivity and applications.
2,2’-Bipyridine: A related compound with two pyridine rings, widely used as a ligand in coordination chemistry.
Uniqueness: 2,3’-Bipyrrolidine is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other bipyrrolidine derivatives
Eigenschaften
Molekularformel |
C8H16N2 |
|---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
2-pyrrolidin-3-ylpyrrolidine |
InChI |
InChI=1S/C8H16N2/c1-2-8(10-4-1)7-3-5-9-6-7/h7-10H,1-6H2 |
InChI-Schlüssel |
GTRJCIJQEQAYBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


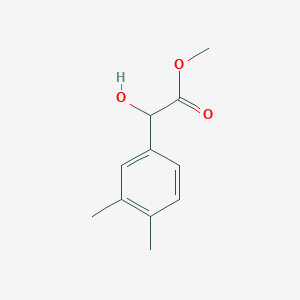
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)


![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)
![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)


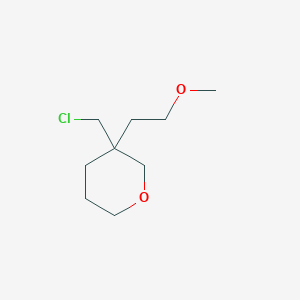
![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
